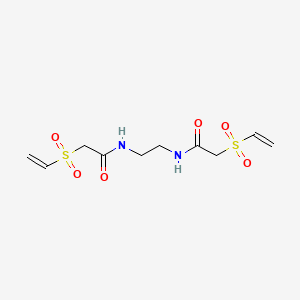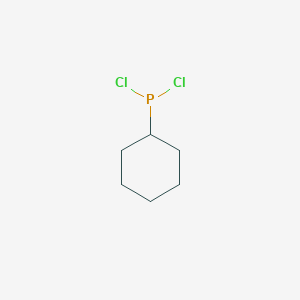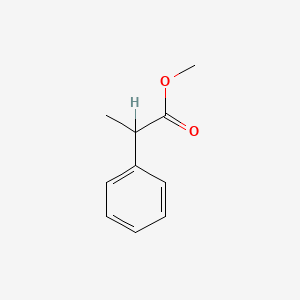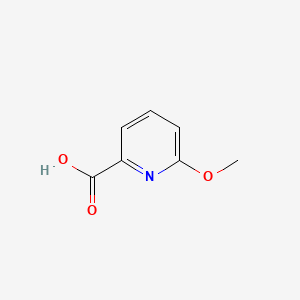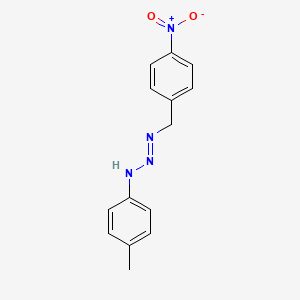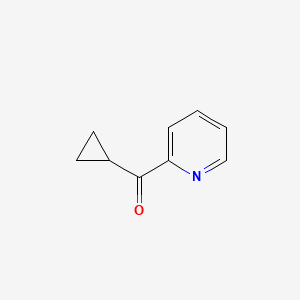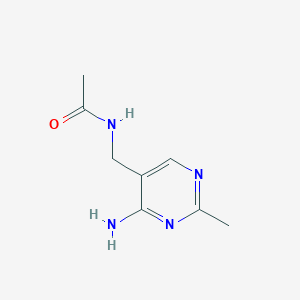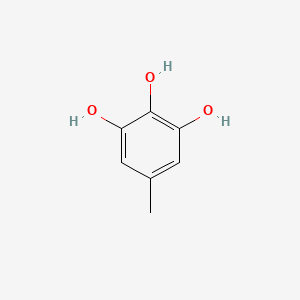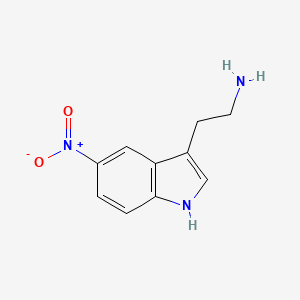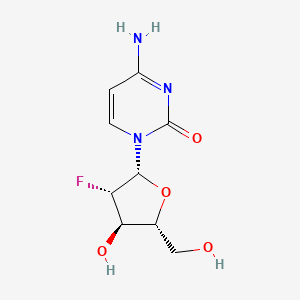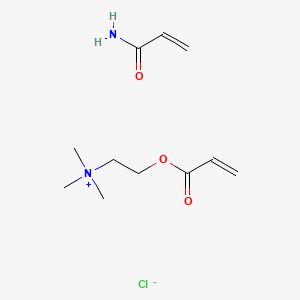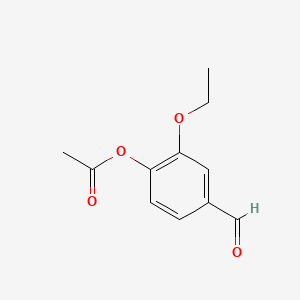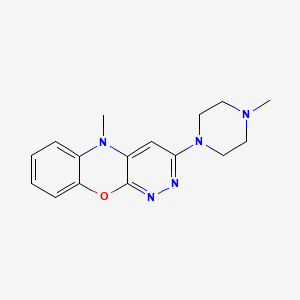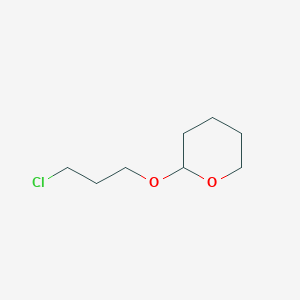
2-(3-Chloropropoxy)tetrahydro-2H-pyran
Descripción general
Descripción
2-(3-Chloropropoxy)tetrahydro-2H-pyran is a halogenated heterocycle . It has the empirical formula C8H15ClO2 and a molecular weight of 178.66 . The compound appears as a colorless to almost colorless clear liquid .
Molecular Structure Analysis
The SMILES string for 2-(3-Chloropropoxy)tetrahydro-2H-pyran is ClCCCOC1CCCCO1 . The InChI is 1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 . The InChI key is QFXXARKSLAKVRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a refractive index n20/D of 1.458 (lit.) . It has a boiling point of 55 °C at 0.5 mmHg (lit.) and a density of 1.08 g/mL at 25 °C (lit.) . The compound is also described as having an assay of 97% .Aplicaciones Científicas De Investigación
- Application Summary : “2-(3-Chloropropoxy)tetrahydro-2H-pyran” is used in the synthesis of other organic compounds. One such compound is "3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone" .
- Results or Outcomes : The outcome of this application is the synthesis of “3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone”. However, the exact yield or any statistical analysis related to this synthesis was not found .
- 3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone
- 2-(3-BUTENYLOXY)TETRAHYDRO-2H-PYRAN
- 2-[2-METHYL-3-(TETRAHYDRO-2H-PYRAN-2-YLOXY)PROPOXY]TETRAHYDRO-2H-PYRAN
- 3-TETRAHYDRO-2H-PYRAN-2-YLPROPYL FORMATE
- 2-(ACETYLOXY)TETRAHYDRO-2H-PYRAN-3-YL ACETATE
- 3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-one
Safety And Hazards
2-(3-Chloropropoxy)tetrahydro-2H-pyran is classified as a combustible liquid . It’s recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are advised when handling this compound . In case of fire, specific extinguishing media like dry chemical, carbon dioxide, or alcohol-resistant foam should be used .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chloropropoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXXARKSLAKVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292032, DTXSID30969116 | |
| Record name | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chloropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropoxy)tetrahydro-2H-pyran | |
CAS RN |
42330-88-1, 54166-48-2 | |
| Record name | 42330-88-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chloropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



